4-ethenyl-1H-Indole

Organic Synthesis Cycloaddition Regioselectivity

4-ethenyl-1H-Indole (also referred to as 4-vinylindole) is a heterocyclic organic compound classified as a substituted indole derivative, featuring a vinyl group at the 4-position of the indole core (C10H9N, MW: 143.18 g/mol). This structural motif is a valuable building block in organic synthesis, particularly for the construction of complex polycyclic frameworks and natural product analogs.

Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
CAS No. 68900-05-0
Cat. No. B3150453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethenyl-1H-Indole
CAS68900-05-0
Molecular FormulaC10H9N
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC=CC1=C2C=CNC2=CC=C1
InChIInChI=1S/C10H9N/c1-2-8-4-3-5-10-9(8)6-7-11-10/h2-7,11H,1H2
InChIKeyIDNCPSOIKXCZNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethenyl-1H-Indole (CAS 68900-05-0) - Technical Specifications and Procurement Overview for Research and Industrial Applications


4-ethenyl-1H-Indole (also referred to as 4-vinylindole) is a heterocyclic organic compound classified as a substituted indole derivative, featuring a vinyl group at the 4-position of the indole core (C10H9N, MW: 143.18 g/mol) . This structural motif is a valuable building block in organic synthesis, particularly for the construction of complex polycyclic frameworks and natural product analogs [1]. The compound's key predicted physicochemical properties, such as density (1.1±0.1 g/cm³) and boiling point (298.7±9.0 °C), are available from authoritative chemical databases, providing essential data for handling and experimental design .

Why 4-Ethenyl-1H-Indole (CAS 68900-05-0) Cannot Be Arbitrarily Substituted with Other Vinylindole Isomers


The position of the vinyl group on the indole scaffold dictates its chemical reactivity and the structural outcomes of subsequent reactions, making simple substitution with a 2- or 3-vinylindole analog impossible for achieving the same synthetic objectives. For instance, 2- and 3-vinylindoles are well-documented to participate as 4π components in [4+2] cycloaddition reactions, enabling specific pathways to tetrahydrocarbazoles [1]. In contrast, the 4-vinyl regioisomer engages in distinct mechanistic pathways, such as a formal [4+2] cyclization involving a sequential C3 Michael addition–dearomatization–aromatization cascade, which is not accessible to its 2- or 3-substituted counterparts [2]. Therefore, the specific positioning of the vinyl group on the 4-position of the indole ring is a critical determinant of reactivity, necessitating the procurement of this specific isomer for targeted synthetic applications.

Quantitative Performance Benchmarks and Comparative Data for 4-Ethenyl-1H-Indole (CAS 68900-05-0) Versus Analogs and Alternatives


Comparative Regioselectivity: Unique Cascade Reactivity of 4-Vinylindole Versus 2-Vinylindole

The reactivity of 4-ethenyl-1H-Indole diverges fundamentally from its 2-vinylindole isomer. While 2-vinylindoles undergo temperature-modulated [4+2] or [4+3] cyclizations to yield tetrahydrocarbazoles or tetrahydrocycloheptadiindoles with yields up to 87% [1], 4-vinylindole participates in a distinct formal [4+2] cyclization mechanism. This alternative pathway proceeds through a sequential C3 Michael addition–dearomatization–aromatization cascade [1]. This difference is not one of yield or efficiency but of reaction pathway and product architecture, confirming that the position of the vinyl group is a critical determinant of chemical behavior.

Organic Synthesis Cycloaddition Regioselectivity

Synthetic Accessibility: Selective RCEM Method for 4-Vinylindole Construction

A ruthenium-catalyzed ring-closing enyne metathesis (RCEM)/dehydration sequence enables the selective synthesis of substituted 4-vinylindoles, including the parent compound 4-ethenyl-1H-Indole [1]. This method is significant because it contrasts with traditional indole synthesis, which typically builds the pyrrole ring onto a benzene precursor. The RCEM approach instead constructs the benzene ring onto a pyrrole precursor, providing a complementary and more direct route to 4-vinylindoles that may circumvent the regioselectivity challenges inherent in classic methods [1].

Organic Synthesis Metathesis Methodology

Antioxidant Capacity: Class-Level Inference for Ethenyl Indoles

A study on a series of ethenyl indole derivatives established a structure-activity relationship (SAR) for antioxidant activity using a DPPH radical scavenging assay [1]. The data show that antioxidant activity is highly dependent on the electronic nature of substituents on the ethenyl indole core. While specific data for unsubstituted 4-ethenyl-1H-Indole is not reported in this study, the research demonstrates that electron-donating groups confer antioxidant properties comparable to vitamin E (IC50 ~24-26 μM), whereas electron-withdrawing groups result in weak or no activity (IC50 up to ~63 μM) [1]. This class-level data provides a framework for predicting the potential antioxidant behavior of related ethenyl indole compounds.

Antioxidant DPPH Assay SAR

Procurement Specifications: Vendor-Reported Purity and Handling Properties

For procurement and experimental planning, vendors report the compound with a minimum purity of 95-96% and provide key predicted physicochemical properties . Specifically, the density is predicted to be 1.1±0.1 g/cm³, the boiling point 298.7±9.0 °C at 760 mmHg, and the pKa is estimated at 16.97±0.30 . While these are predicted values, they are essential baseline data for handling, storage, and reaction design when experimental values are not yet established in the literature.

Chemical Procurement Quality Control Physicochemical Properties

Targeted Application Scenarios for 4-Ethenyl-1H-Indole (CAS 68900-05-0) Based on Quantitative and Mechanistic Evidence


Synthesis of Tetrahydroindolocarbazole Scaffolds via Cascade Cyclizations

As demonstrated by its unique reactivity, 4-ethenyl-1H-Indole is the specific monomer required for accessing tetrahydroindolocarbazole frameworks through a formal [4+2] cyclization cascade [1]. This application is not feasible using 2- or 3-vinylindole isomers, which follow divergent pathways to yield different products [1]. Therefore, this compound is essential for research programs focused on synthesizing and exploring this specific polycyclic chemical space.

Investigation of Substituent-Dependent Antioxidant Mechanisms

For researchers studying the structure-activity relationship of indole-based antioxidants, 4-ethenyl-1H-Indole serves as a key unsubstituted core scaffold [2]. The class-level evidence indicates that antioxidant activity in ethenyl indoles is highly dependent on additional substituents [2]. This compound can be used as a starting point for the synthesis of a focused library of derivatives with varying electronic properties to systematically probe and optimize radical scavenging activity, as suggested by the reported SAR [2].

Exploration of Alternative Indole Synthesis Strategies via Metathesis

This compound is a representative product of a modern and selective synthetic methodology: the ruthenium-catalyzed RCEM/dehydration sequence [3]. Laboratories focused on developing or applying novel synthetic methods, particularly those involving metathesis for the construction of heteroaromatic rings, would procure 4-ethenyl-1H-Indole as a key benchmark or target to validate and expand upon this specific disconnection approach, which offers a strategic alternative to classical indole syntheses [3].

Method Development and Validation for Novel Vinylindole Chemistry

Given the established and contrasting reactivities of 2-, 3-, and 4-vinylindoles [1][2], 4-ethenyl-1H-Indole is a critical standard for any research group investigating new catalytic or non-catalytic transformations of vinylindoles. It is necessary for mapping the full scope and regioselectivity of new reactions, ensuring that the unique behavior of the 4-substituted isomer is accurately characterized and compared against its isomers, thereby advancing the fundamental understanding of vinylindole chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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